molecular formula C9H12N2O5 B12631294 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan CAS No. 921772-00-1

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan

Cat. No.: B12631294
CAS No.: 921772-00-1
M. Wt: 228.20 g/mol
InChI Key: ZPDJBHYNBSVUEB-YUMQZZPRSA-N
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Description

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is an organic compound with the molecular formula C9H12N2O5. It is characterized by a furan ring substituted with a dinitropentan group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan typically involves the nitration of a suitable precursor. One common method is the nitration of 2-pentanone followed by cyclization to form the furan ring. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid at controlled temperatures to ensure the selective formation of the dinitro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can further undergo additional chemical transformations .

Scientific Research Applications

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is unique due to its dinitro substitution, which imparts distinct chemical reactivity and potential biological activities not commonly found in other furan derivatives .

Biological Activity

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2O5
  • PubChem CID : 15940430

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its effects on various biological targets. The compound is noted for its potential as an anti-inflammatory and antimicrobial agent.

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes.
  • Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anti-inflammatory Activity

In vitro studies conducted on human macrophage cell lines showed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM.

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha15075
IL-6200100

Pharmacological Applications

The potential applications of this compound in pharmacology include:

  • Antimicrobial Agents : Due to its efficacy against various pathogens.
  • Anti-inflammatory Drugs : Potential for treating inflammatory diseases such as arthritis.

Properties

CAS No.

921772-00-1

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan

InChI

InChI=1S/C9H12N2O5/c1-2-8(11(14)15)7(6-10(12)13)9-4-3-5-16-9/h3-5,7-8H,2,6H2,1H3/t7-,8-/m0/s1

InChI Key

ZPDJBHYNBSVUEB-YUMQZZPRSA-N

Isomeric SMILES

CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-]

Canonical SMILES

CCC(C(C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-]

Origin of Product

United States

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